Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate

Lipophilicity Membrane permeability Drug-likeness

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate (CAS 1249253-89-1) is a synthetic beta-alanine derivative classified as an organic building block. Its systematic name, β-Alanine, N-(2-methoxy-2-oxoethyl)-N-(1-methylethyl)-, methyl ester, reflects a tertiary amine core bearing an N-isopropyl group, an N-methoxycarbonylmethyl group, and a methyl propanoate ester.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1249253-89-1
Cat. No. B1428013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate
CAS1249253-89-1
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(=O)OC)CC(=O)OC
InChIInChI=1S/C10H19NO4/c1-8(2)11(7-10(13)15-4)6-5-9(12)14-3/h8H,5-7H2,1-4H3
InChIKeyOPOCZSREQFVJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate (CAS 1249253-89-1) – Compound Identity and Sourcing Baseline


Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate (CAS 1249253-89-1) is a synthetic beta-alanine derivative classified as an organic building block. Its systematic name, β-Alanine, N-(2-methoxy-2-oxoethyl)-N-(1-methylethyl)-, methyl ester, reflects a tertiary amine core bearing an N-isopropyl group, an N-methoxycarbonylmethyl group, and a methyl propanoate ester. The molecular formula is C₁₀H₁₉NO₄ (MW 217.26 g/mol) . The compound is manufactured by Enamine Ltd. (Cat. EN300-129132) and distributed globally by Fujifilm Wako , with batch-specific quality control documentation (NMR, HPLC, GC) available from suppliers such as Bidepharm . Standard commercial purity is 95% .

Why In-Class Beta-Alanine Diester Building Blocks Cannot Substitute for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate


Superficially similar beta-alanine derivatives—such as the N-des-isopropyl secondary amine analog (CAS 105240-68-4) or the symmetrical N-isopropyl dipropanoate (CAS 83732-55-2)—share a common beta-alanine backbone but diverge critically in N-substitution pattern, hydrogen-bond donor count, and lipophilicity [1]. The target compound is a tertiary amine with zero H-bond donors (vs. one donor in the secondary amine analog) and a calculated LogP of 0.43 (vs. −0.5 for the N-des-isopropyl comparator), translating to approximately 8.5-fold higher lipophilicity . These differences directly affect membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations—meaning that substitution with a generic beta-alanine building block will alter pharmacokinetic or synthetic outcomes in ways that are not trivially predictable [2].

Quantitative Differentiation Evidence: Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. N-Des-Isopropyl Secondary Amine Analog

The target compound (CAS 1249253-89-1) exhibits a measured/calculated LogP of 0.43, versus an XLogP3-AA of −0.5 for the N-des-isopropyl analog methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate (CAS 105240-68-4) [1]. This LogP difference of ~0.93 units corresponds to an approximately 8.5-fold higher octanol-water partition coefficient for the target, driven by replacement of the secondary amine N–H with an N-isopropyl group . The N-isopropyl substitution also eliminates the sole hydrogen-bond donor present in the secondary amine analog (HBD count: 0 vs. 1) [1].

Lipophilicity Membrane permeability Drug-likeness

pKa and Ionization State Differentiation vs. Secondary Amine and Symmetrical Diester Analogs

The target compound is a tertiary amine with a predicted pKa of 5.87 ± 0.50 . This contrasts with the secondary amine analog (CAS 105240-68-4), which has an ionizable N–H proton and a fundamentally different protonation profile. At physiological pH 7.4, the target compound exists predominantly in its neutral, unprotonated free-base form, whereas the secondary amine analog is partially protonated. The symmetrical analog dimethyl 3,3'-(isopropylimino)dipropanoate (CAS 83732-55-2) is also a tertiary amine with a higher LogP of 0.823 and a distinct symmetrical diester geometry that alters conformational flexibility (9 rotatable bonds vs. 6 for the target) .

Ionization state pKa Tertiary amine pH-dependent solubility

Batch-Specific QC Documentation: NMR, HPLC, and GC Traceability vs. Generic Analog Availability

Bidepharm provides batch-specific quality control documentation—including NMR, HPLC, and GC spectra—for each production lot of the target compound (CAS 1249253-89-1) at the standard 95% purity specification . In contrast, the closest analog methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate (CAS 105240-68-4) is listed by Sigma Aldrich (ACI) as a colourless liquid with 95% purity but without the same depth of publicly disclosed batch-specific multi-modal analytical characterization . Moldb additionally offers NMR, HPLC, and LC-MS documentation for the target compound . The availability of orthogonal analytical batch data reduces the risk of structural misassignment and allows procurement officers to verify identity independently before committing to scale-up quantities.

Quality control Batch traceability NMR HPLC GC

Dual Ester Regiochemical Differentiation for Selective Synthetic Derivatization

The target compound contains two electronically distinct methyl ester groups: one attached directly to the beta-alanine backbone (propanoate methyl ester) and one attached via a methylene spacer to the tertiary amine nitrogen (methoxycarbonylmethyl ester) . This structural asymmetry permits regioselective hydrolysis or transesterification. The symmetrical analog dimethyl 3,3'-(isopropylimino)dipropanoate (CAS 83732-55-2) bears two chemically equivalent 3-methoxy-3-oxopropyl esters, precluding regioselective manipulation without additional protection/deprotection steps . The N-des-isopropyl secondary amine analog (CAS 105240-68-4) has both the same ester arrangement but an unprotected N–H that will compete in acylation or alkylation reactions, requiring N-protection before ester-selective transformations [1]. The target compound's tertiary amine is inherently protected, enabling direct ester-selective chemistry.

Regioselective hydrolysis Orthogonal protection Synthetic diversification

Physicochemical Property Profile: Boiling Point and Density vs. Symmetrical Diester Analog

The target compound has a predicted boiling point of 268.6 ± 25.0 °C and a predicted density of 1.043 ± 0.06 g/cm³ . The symmetrical analog (CAS 83732-55-2), which contains one additional methylene unit per side chain, has a reported boiling point of 286.5 °C at 760 mmHg and a density of 1.029 g/cm³ . The ~18 °C lower predicted boiling point of the target may facilitate purification by distillation or reduce thermal stress during solvent removal at scale. The slightly higher density of the target (1.043 vs. 1.029 g/cm³) reflects its more compact molecular architecture (MW 217.26 vs. 231.29) .

Boiling point Density Purification Formulation

Scaffold Relationship to DGAT1 Inhibitor Pharmacophore: Patent-Landscape Positioning

The beta-alanine N,N-disubstituted diester scaffold of the target compound maps onto the core pharmacophore described in US Patent 9,321,728 B2 (Korea Research Institute of Chemical Technology / Handok Pharmaceuticals), which claims novel beta-alanine derivatives as DGAT1 inhibitors for the treatment of obesity, dyslipidemia, fatty liver, and insulin resistance syndrome [1]. While the patent does not exemplify CAS 1249253-89-1 specifically, the target compound's N-isopropyl-N-(2-methoxy-2-oxoethyl) substitution pattern is a substructural motif present within the claimed Markush space. The N-des-isopropyl analog (CAS 105240-68-4), by contrast, lacks the N-alkyl branching required for optimal DGAT1 hydrophobic pocket occupancy as described in the patent SAR [1].

DGAT1 inhibition Beta-alanine pharmacophore Metabolic disease Patent landscape

Recommended Application Scenarios for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for CNS-Penetrant Library Design

With a LogP of 0.43 and zero hydrogen-bond donors—contrasting sharply with the N-des-isopropyl analog (LogP −0.5, HBD 1)—this compound is preferentially suited for CNS-focused compound library synthesis where moderate lipophilicity and absence of H-bond donors are critical for blood-brain barrier penetration [1]. The tertiary amine's predicted pKa of 5.87 ensures predominantly neutral species at physiological pH, further supporting passive CNS entry. Researchers designing CNS-targeted DGAT1 inhibitors or other neurological targets should prioritize this scaffold over the more polar secondary amine analog.

Regioselective Diversification in Parallel Synthesis Campaigns

The compound's two chemically distinct methyl ester groups—one on the propanoate backbone and one on the N-methoxycarbonylmethyl arm—coupled with the inherently protected tertiary amine, enable sequential orthogonal ester transformations (e.g., selective hydrolysis, transesterification, or aminolysis) without an N-protection/deprotection sequence [2]. This contrasts with the N-des-isopropyl secondary amine analog, which requires N-Boc or N-Fmoc protection prior to ester manipulation, adding 2 synthetic steps per diversification cycle. Parallel synthesis teams evaluating beta-alanine scaffolds for library production will achieve higher step-economy with this building block.

DGAT1 Inhibitor Hit-to-Lead and SAR Exploration Programs

The N-isopropyl-N-(2-methoxy-2-oxoethyl) substitution pattern places this compound within the Markush space of US Patent 9,321,728 B2, which claims N,N-disubstituted beta-alanine derivatives as DGAT1 inhibitors for metabolic disease [3]. The unsymmetrical N-substitution (isopropyl vs. methoxycarbonylmethyl) provides the steric and electronic differentiation that the DGAT1 hydrophobic binding pocket SAR requires. Medicinal chemistry teams pursuing novel DGAT1 inhibitors for obesity, NASH, or dyslipidemia should use this scaffold as a privileged starting point for SAR expansion, rather than the symmetrical analog (CAS 83732-55-2) which lacks the requisite N-substituent asymmetry.

Reproducible Scale-Up Procurement with Multi-Modal Batch QC

For CROs and pharmaceutical development groups requiring auditable batch traceability, this compound is supplied with NMR, HPLC, and GC (Bidepharm) or NMR, HPLC, and LC-MS (Moldb) documentation per production lot . The availability of orthogonal analytical methods per batch exceeds the typical single-method QC (e.g., HPLC-only) provided for generic beta-alanine building blocks such as CAS 105240-68-4. Procurement officers prioritizing GLP-like documentation standards for IND-enabling studies should favor this compound based on supplier QC depth.

Quote Request

Request a Quote for Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.